molecular formula C17H14N2O4 B4497224 N-(3-hydroxyphenyl)-3-(3-methoxyphenyl)-1,2-oxazole-5-carboxamide

N-(3-hydroxyphenyl)-3-(3-methoxyphenyl)-1,2-oxazole-5-carboxamide

Cat. No.: B4497224
M. Wt: 310.30 g/mol
InChI Key: PITVKFQFDNGANS-UHFFFAOYSA-N
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Description

N-(3-hydroxyphenyl)-3-(3-methoxyphenyl)-1,2-oxazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a hydroxyphenyl group, a methoxyphenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxyphenyl)-3-(3-methoxyphenyl)-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Hydroxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Introduction of the Methoxyphenyl Group: This can be done through nucleophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxyphenyl)-3-(3-methoxyphenyl)-1,2-oxazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: Both the hydroxyphenyl and methoxyphenyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

N-(3-hydroxyphenyl)-3-(3-methoxyphenyl)-1,2-oxazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-hydroxyphenyl)-3-(3-methoxyphenyl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. The hydroxyphenyl and methoxyphenyl groups can participate in hydrogen bonding and hydrophobic interactions, while the oxazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-hydroxyphenyl)-3-phenyl-1,2-oxazole-5-carboxamide
  • N-(3-methoxyphenyl)-3-phenyl-1,2-oxazole-5-carboxamide
  • N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide

Uniqueness

N-(3-hydroxyphenyl)-3-(3-methoxyphenyl)-1,2-oxazole-5-carboxamide is unique due to the specific positioning of the hydroxy and methoxy groups on the phenyl rings. This unique arrangement can lead to distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(3-hydroxyphenyl)-3-(3-methoxyphenyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-22-14-7-2-4-11(8-14)15-10-16(23-19-15)17(21)18-12-5-3-6-13(20)9-12/h2-10,20H,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITVKFQFDNGANS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=C2)C(=O)NC3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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